4-(Benzylsulfanyl)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-benzylsulfanyl-6-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMTMHZRUDVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263276-30-8 | |
| Record name | 4-(benzylsulfanyl)-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : This compound has been investigated as an inhibitor of cyclin-dependent kinases (CDKs) and HIV-1 reverse transcriptase. Studies show that it binds to the ATP-binding site of CDKs, disrupting cell cycle progression, and inhibits reverse transcriptase by blocking its active site.
2. Anti-Inflammatory Properties
- Mechanism : Research indicates that 4-(Benzylsulfanyl)-6-chloropyrimidine can inhibit the phosphoinositide 3-kinase (PI3K) pathway, reducing pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Activity
- Cell Line Studies : It has shown efficacy against various cancer cell lines, including human colon cancer cells (HCT-15). For instance, one study reported an IC50 value of 21 μg/mL for this compound against HCT-15 cells, indicating significant anticancer potential .
4. Chemical Biology
- Structure-Activity Relationship Studies : The compound serves as a tool to explore structure-activity relationships among pyrimidine derivatives, which aids in the design of new therapeutic agents .
Current Research Trends
Recent studies focus on:
- Combination Therapies : Evaluating the effectiveness of this compound in conjunction with other drugs.
- Mechanistic Studies : Investigating detailed mechanisms underlying its biological effects.
- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic applications .
Case Studies
Several key studies highlight the compound's efficacy:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The following table highlights structurally related compounds and their similarity scores to 4-(Benzylsulfanyl)-6-chloropyrimidine, as determined by computational or experimental analyses:
| Compound CAS No. | Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 778574-06-4 | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 0.91 | Additional chloro group; fused tetrahydropyrido ring system |
| 192869-80-0 | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 0.89 | Fused tetrahydropyrido ring; positional isomerism |
| 16019-34-4 | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.73 | Pyrrolo-fused ring system |
| 3438-48-0 | Unspecified (similarity score 0.63) | 0.63 | Likely differences in substituents or ring saturation |
Key Observations :
- The highest similarity (0.91) is observed with 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , which shares the benzyl and chloro substituents but incorporates a fused bicyclic system, altering steric and electronic profiles .
- Lower-scoring analogs (e.g., pyrrolo-pyrimidines) exhibit distinct fused ring systems, reducing similarity to the parent compound .
Cytotoxicity in Metal Complexes
Studies on platinum(II) complexes bearing sulfanyl pyrazole ligands reveal substituent-dependent cytotoxicity:
- N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) demonstrated 3× higher cytotoxicity against Jurkat, K562, and U937 cell lines compared to its benzylsulfanyl analog. This highlights the critical role of substituent hydrophobicity (cyclohexyl vs. benzyl) in enhancing biological activity .
Antimicrobial Activity
4-(Substituted benzylsulfanyl)pyridine-2-carboxamide analogs exhibit moderate antimycobacterial activity:
Data Tables
Table 1: Structural Comparison of Analogs
| Compound | Core Structure | Substituents | Similarity Score |
|---|---|---|---|
| This compound | Pyrimidine | 4-benzylsulfanyl, 6-chloro | Reference |
| 778574-06-4 | Tetrahydropyrido[4,3-d]pyrimidine | 6-benzyl, 2,4-dichloro | 0.91 |
| 192869-80-0 | Tetrahydropyrido[3,4-d]pyrimidine | 7-benzyl, 4-chloro | 0.89 |
Preparation Methods
Synthesis via Nucleophilic Substitution
One of the primary methods for synthesizing this compound involves a nucleophilic substitution reaction where a suitable precursor pyrimidine is reacted with benzylthiol.
- Starting Material: 4,6-dichloropyrimidine
- Reagent: Benzylthiol
- Catalyst: A base such as sodium hydride or potassium carbonate may be used to facilitate the reaction.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed.
- Temperature: The reaction is usually conducted at elevated temperatures (80-120°C) for several hours.
Expected Yield: The yield can vary but typically ranges from 60% to 85% depending on the specific conditions employed.
Synthesis via Chlorination of Pyrimidine Derivatives
Another effective method involves chlorinating a pyrimidine derivative that has already been functionalized.
- Starting Material: 4-(Benzylsulfanyl)-pyrimidine
- Reagent: Phosphorus oxychloride (POCl₃)
- Solvent: The reaction is carried out in an inert solvent such as toluene or dichloroethane.
- Temperature: The mixture is heated to about 100°C under reflux for several hours.
Expected Yield: Yields from this method can reach up to 90% with proper optimization of reaction time and temperature.
Reaction Conditions and Analysis
The following table summarizes key parameters and outcomes from various synthesis methods:
| Method | Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4,6-Dichloropyrimidine | Benzylthiol | DMF/DMSO | 80-120 | 60-85 |
| Chlorination | 4-(Benzylsulfanyl)-pyrimidine | Phosphorus Oxychloride | Toluene/Dichloroethane | 100 | Up to 90 |
Advanced Techniques in Synthesis
Recent advancements in synthetic methodologies have introduced more efficient approaches for preparing complex pyrimidine derivatives, including:
Continuous Flow Synthesis
This technique allows for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities. Continuous flow reactors can significantly reduce reaction times while improving safety and scalability.
Microwave-Assisted Synthesis
Microwave irradiation can enhance reaction rates and yields by providing uniform heating. This method is particularly useful for reactions that require high temperatures and can lead to shorter reaction times.
Q & A
Q. What are the common synthetic routes for 4-(Benzylsulfanyl)-6-chloropyrimidine, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via nucleophilic substitution, where a benzylthiol group replaces a leaving group (e.g., chlorine) on a pyrimidine backbone. For example, describes using potassium hydrosulfide (KSH) to introduce thiol groups into pyrimidine derivatives. Key parameters include temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and absence of impurities.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak).
- Elemental Analysis : Confirms C, H, N, S, and Cl percentages.
- Melting Point : Consistency with literature values (e.g., predicted boiling point ~422°C in ) ensures purity .
Q. What safety protocols are essential when handling this compound?
Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use PPE (gloves, goggles, fume hood), and store waste separately for professional disposal. emphasizes avoiding inhalation/ingestion and using neutralizing agents (e.g., activated charcoal) for accidental exposure .
Advanced Research Questions
Q. How can Suzuki–Miyaura cross-coupling be applied to modify this compound for functional group diversification?
The chlorine atom at position 6 can undergo palladium-catalyzed cross-coupling with aryl boronic acids. highlights using Pd(PPh)/KCO in toluene/water at 80–100°C. Optimize ligand choice (e.g., XPhos) to enhance yields for sterically hindered substrates. Monitor regioselectivity via F NMR (if fluorine substituents are present) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of metal complexes involving this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. For example, reports a cobalt(II) complex where the ligand coordinates via N and S atoms. Refinement parameters (R < 0.05) and hydrogen bonding analysis (PLATON) ensure structural accuracy. Use synchrotron sources for weakly diffracting crystals .
Q. How can researchers assess the biological activity of this compound derivatives, such as antifungal properties?
demonstrates synthesizing tetrathiafulvalene (TTF)-appended derivatives and testing against Candida species via broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity (MTT assay on mammalian cells). Structural-activity relationships (SAR) can link substituent electronegativity to potency .
Q. How should contradictory data in synthetic yields or spectroscopic results be addressed?
- Data Triangulation : Cross-validate NMR, MS, and elemental analysis.
- Reaction Replication : Vary catalysts/solvents to isolate variables.
- Computational Modeling : Use DFT (Gaussian) to predict tautomeric forms or regioselectivity conflicts. For example, discrepancies in H NMR peaks may arise from dynamic proton exchange .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
